N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C25H25BrN4O5. It consists of a pyrazole core functionalized with a bromoethyl group, a chloromethyl group, and a carboxamide moiety. The compound’s structure is as follows:
Structure: C25H25BrN4O5
Preparation Methods
The synthetic routes for N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide are not widely documented. industrial production methods likely involve multi-step organic synthesis, starting from commercially available precursors. Specific reaction conditions and intermediates remain proprietary.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions.
Oxidation/Reduction Reactions: The pyrazole ring may participate in redox processes.
Amide Formation: The carboxamide group can react with amines to form amides.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Amide Formation: Reaction with primary or secondary amines in the presence of coupling agents (e.g., EDC/HOBt).
Major Products:: The major product of bromination would be the corresponding 4-bromoethylpyrazole derivative.
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.
Biochemical Studies: Investigating its interactions with biological targets.
Materials Science: Possible use as a building block for functional materials.
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to other pyrazole derivatives, such as 2-(4-bromo-1H-pyrazol-1-yl)-N’-{(Z)-[4-(4-ethyl-1-piperazinyl)phenyl]methylene}propanehydrazi . Highlighting its uniqueness requires further investigation.
Properties
CAS No. |
1005583-28-7 |
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Molecular Formula |
C10H11BrClN5O |
Molecular Weight |
332.58 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-4-chloro-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11BrClN5O/c1-16-6-8(12)9(15-16)10(18)13-2-3-17-5-7(11)4-14-17/h4-6H,2-3H2,1H3,(H,13,18) |
InChI Key |
WAHFCPIIISRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)Br)Cl |
Origin of Product |
United States |
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